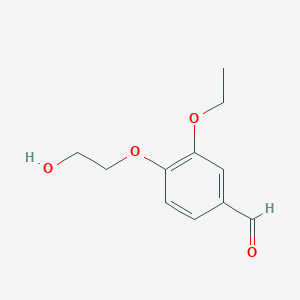

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7-8,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSJUPYTWLSFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Predictive Spectroscopic and Structural Analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde for Advanced Drug Development

This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde. In the dynamic landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's structure and spectral properties is paramount for its identification, purity assessment, and elucidation of its role in synthetic pathways. While experimental spectral data for this specific compound is not widely available in public repositories, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This predictive approach offers researchers a robust framework for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Behavior

The foundational step in predicting spectral data is a thorough analysis of the molecule's structure. This compound is a substituted aromatic aldehyde. Its key structural features, which will govern its spectral behavior, are:

-

A trisubstituted benzene ring: This will give rise to a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

An aldehyde group (-CHO): This functional group has highly characteristic signals in both NMR and IR spectroscopy.

-

An ethoxy group (-OCH₂CH₃): This will produce a characteristic ethyl pattern (a quartet and a triplet) in the ¹H NMR spectrum.

-

A 2-hydroxyethoxy group (-OCH₂CH₂OH): This chain contains multiple distinct proton and carbon environments, including a primary alcohol, which will be identifiable in both NMR and IR spectra.

The interplay of these functional groups, particularly their electronic effects on the aromatic ring, will determine the precise chemical shifts and absorption frequencies.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on established substituent effects and data from related compounds such as 3-ethoxy-4-methoxybenzaldehyde and 4-ethoxy-3-iodobenzaldehyde.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring high-resolution NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if intramolecular hydrogen bonding with the hydroxyl group is of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) | N/A |

| Aromatic (H-2) | 7.4 - 7.5 | Doublet (d) | ~2 |

| Aromatic (H-6) | 7.3 - 7.4 | Doublet of doublets (dd) | ~8, ~2 |

| Aromatic (H-5) | 6.9 - 7.0 | Doublet (d) | ~8 |

| Ethoxy (-OCH₂) | 4.1 - 4.2 | Quartet (q) | ~7 |

| Hydroxyethoxy (-OCH₂) | 4.0 - 4.1 | Triplet (t) | ~5 |

| Hydroxyethoxy (-CH₂OH) | 3.8 - 3.9 | Triplet (t) | ~5 |

| Hydroxyl (-OH) | Variable (likely broad) | Singlet (s) | N/A |

| Ethoxy (-CH₃) | 1.4 - 1.5 | Triplet (t) | ~7 |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-4) | 150 - 152 |

| Aromatic (C-3) | 148 - 150 |

| Aromatic (C-1) | 130 - 132 |

| Aromatic (C-6) | 125 - 127 |

| Aromatic (C-2) | 112 - 114 |

| Aromatic (C-5) | 110 - 112 |

| Ethoxy (-OCH₂) | 68 - 70 |

| Hydroxyethoxy (-OCH₂) | 64 - 66 |

| Hydroxyethoxy (-CH₂OH) | 60 - 62 |

| Ethoxy (-CH₃) | 14 - 15 |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic aldehydes, ethers, and alcohols.[1][2][3]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 2850 - 2750 (two bands) | C-H stretch | Aldehyde (Fermi doublet) |

| 1705 - 1685 | C=O stretch | Aromatic Aldehyde |

| 1600, 1580, 1470 | C=C stretch | Aromatic ring |

| 1270 - 1200 | C-O stretch | Aryl ether |

| 1150 - 1050 | C-O stretch | Aliphatic ether and Alcohol |

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region would be indicative of the hydroxyl group.[2] The carbonyl stretch for an aromatic aldehyde is expected to be strong and sharp, appearing around 1705-1685 cm⁻¹ due to conjugation with the benzene ring.[1][3] The characteristic pair of weak to medium bands for the aldehydic C-H stretch between 2850 and 2750 cm⁻¹ is a key diagnostic feature for aldehydes.[4]

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. The predicted fragmentation of this compound under electron ionization (EI) is based on the known fragmentation pathways of benzaldehyde derivatives and ethers.[5]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method for analyzing volatile and semi-volatile compounds:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Fragmentation Pathway

The molecular ion ([M]⁺•) for this compound (C₁₁H₁₄O₄) would have an m/z of 210. Key predicted fragmentation pathways include:

-

Loss of a hydrogen radical (•H): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 209.[5]

-

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage at the ethoxy group, resulting in an ion at m/z 181.

-

Cleavage of the hydroxyethoxy side chain: This can occur in several ways, such as the loss of a •CH₂OH radical (m/z 179) or the loss of a •CH₂CH₂OH radical (m/z 165).

-

Formation of a stable benzoyl-type cation: Subsequent loss of neutral molecules like carbon monoxide (CO) from fragment ions is also expected.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectral analysis of this compound. By leveraging the known spectral characteristics of analogous compounds and the fundamental principles of NMR, IR, and mass spectrometry, researchers can anticipate the key spectral features of this molecule. These predictions serve as a valuable reference for the identification and structural confirmation of this compound in various stages of drug discovery and development, underscoring the power of predictive spectroscopy in modern chemical research.

References

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

-

Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. Available at: [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

Sources

- 1. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

A Versatile Scaffolding for Advanced Research: Technical Insights into 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

This technical guide serves as an in-depth exploration of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a molecule of significant interest for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. While extensive direct research on this specific molecule is still emerging, its structural features present a compelling platform for a multitude of applications. This document will provide a comprehensive overview of its chemical properties, a proposed synthetic pathway, and a detailed examination of its potential research uses, grounded in established chemical principles and analogous compound applications.

Core Molecular Profile

This compound is a substituted aromatic aldehyde characterized by the presence of both an ethoxy and a 2-hydroxyethoxy group on the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C11H14O4 | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Inferred to be a solid at room temperature | |

| Solubility | Expected to have moderate solubility in polar organic solvents |

The aldehyde group serves as a highly reactive site for a variety of chemical transformations, while the ether linkages and the terminal hydroxyl group offer opportunities for tailoring the molecule's polarity, solubility, and potential for hydrogen bonding. These features are particularly advantageous in the design of novel therapeutic agents and functional materials.

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to this compound commences with the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The synthesis involves a nucleophilic substitution reaction to introduce the 2-hydroxyethoxy moiety.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via Williamson ether synthesis from 3-ethoxy-4-hydroxybenzaldehyde.

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

-

2-Chloroethanol

-

Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Deionized water

Procedure:

-

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality of Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming the more nucleophilic phenoxide ion without causing unwanted side reactions.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Workup and Extraction: Essential for separating the product from the inorganic salts and the high-boiling point solvent.

-

Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

Caption: Proposed synthesis of this compound.

Potential Research Applications

The molecular architecture of this compound makes it a promising candidate for a variety of research applications, primarily as a versatile building block in organic synthesis and drug discovery.

Intermediate in Multi-step Organic Synthesis

The aldehyde functionality is a cornerstone of organic synthesis, enabling the construction of more complex molecular scaffolds.

-

Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent. This is a fundamental transformation for introducing nitrogen-containing functional groups.

-

Wittig Reaction: Reaction with a phosphorus ylide can be used to form alkenes, providing a reliable method for carbon-carbon bond formation.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, expanding the molecular complexity.

-

Heterocycle Formation: The aldehyde can serve as a key precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals. For example, condensation reactions with dinucleophiles can lead to the formation of pyrimidines, benzodiazepines, and other important heterocyclic cores.

Caption: Synthetic utility of the aldehyde group.

Scaffold for Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are found in numerous biologically active compounds. Its potential as a precursor for novel therapeutics is significant.

-

Phosphodiesterase 4 (PDE4) Inhibitors: Substituted benzaldehydes are key intermediates in the synthesis of PDE4 inhibitors. These inhibitors have therapeutic applications in inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD). The ethoxy and methoxy (or hydroxyethoxy) groups can play a crucial role in binding to the active site of the enzyme.

-

Antimicrobial Agents: Derivatives of 4-hydroxy-3-methoxybenzaldehyde have shown antimicrobial activity. The scaffold of this compound could serve as a starting point for the development of new anti-infective agents. The hydroxyethoxy side chain could be further modified to optimize activity and pharmacokinetic properties.

-

Hemoglobin Modulators: Research has explored substituted benzaldehydes as allosteric modulators of hemoglobin, which could be beneficial in treating sickle cell disease by improving oxygen delivery to tissues. The specific substitution pattern on the benzaldehyde ring is critical for this activity, and this compound offers a unique pattern for investigation.

The terminal hydroxyl group of the 2-hydroxyethoxy side chain provides a handle for further derivatization. For instance, it can be esterified or etherified to attach other pharmacologically active moieties or to modulate the compound's solubility and cell permeability.

Conclusion

This compound represents a promising, yet underexplored, molecule with considerable potential for a wide range of research applications. Its straightforward synthesis from a common starting material, coupled with the versatility of its functional groups, makes it an attractive building block for organic chemists and drug discovery professionals. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted and is anticipated to yield valuable insights and novel molecular entities. This guide provides a foundational framework to inspire and direct future research endeavors centered on this versatile chemical scaffold.

References

An In-depth Technical Guide to 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde: Synthesis, Properties, and Potential Applications for the Research Scientist

This technical guide provides a comprehensive overview of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde, a molecule of interest for researchers and professionals in drug development and materials science. While direct literature on this specific compound is emerging, this document synthesizes established knowledge of closely related analogues to present a robust framework for its synthesis, characterization, and potential applications. We will delve into the scientific underpinnings of its synthesis, drawing parallels from well-documented procedures for similar structures, and project its physicochemical properties and utility in various research and development sectors.

Introduction: A Molecule at the Intersection of Flavor Chemistry and Pharmaceutical Scaffolding

This compound belongs to the family of substituted benzaldehydes, a class of organic compounds renowned for their diverse applications, ranging from flavor and fragrance agents to critical intermediates in the synthesis of pharmaceuticals and polymers. Its core structure, featuring an ethoxy and a hydroxyethoxy group on a benzaldehyde ring, suggests a molecule with unique solubility and reactivity profiles. The presence of both an aldehyde and a primary alcohol functional group opens up a wide array of possibilities for subsequent chemical modifications, making it a versatile building block in organic synthesis.

The structural similarity to ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent with a significantly more potent aroma than vanillin, hints at potential applications in the food and fragrance industries.[1][2] Furthermore, the introduction of the 2-hydroxyethoxy side chain can modulate its pharmacokinetic properties, a feature of considerable interest in drug discovery and development.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the etherification of the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This approach is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry that proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In the context of our target molecule, the phenolic hydroxyl group of ethyl vanillin is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an appropriate 2-carbon synthon bearing a leaving group, resulting in the formation of the desired ether bond.

Detailed Step-by-Step Experimental Protocol

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)[3]

-

2-Chloroethanol or 2-Bromoethanol

-

Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)[4]

-

Dimethylformamide (DMF) or Acetone

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as DMF or acetone.

-

Deprotonation: Add 1.1 to 1.5 equivalents of a base, such as potassium carbonate or sodium hydroxide, to the solution.[4] The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group. Stir the mixture at room temperature for 30-60 minutes. The formation of the phenoxide can often be observed by a change in color.

-

Nucleophilic Attack: To the stirred suspension, add 1.1 equivalents of 2-chloroethanol or 2-bromoethanol. The bromo-substituted reagent will be more reactive but is also more expensive.

-

Reaction Progression: Heat the reaction mixture to a temperature of 60-80 °C and allow it to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. The filtrate is then transferred to a separatory funnel.

-

Extraction: Dilute the filtrate with ethyl acetate and wash it sequentially with deionized water (2-3 times) and then with brine. The aqueous washes remove the remaining inorganic salts and the polar solvent (if DMF was used).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties: A Comparative Overview

| Property | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | Predicted: this compound |

| Molecular Formula | C9H10O3 | C11H14O4 |

| Molecular Weight | 166.17 g/mol | 210.23 g/mol |

| Appearance | White to off-white crystalline powder[3] | Likely a white to pale yellow solid or viscous oil |

| Melting Point | 76-78 °C[] | Predicted to be slightly lower or in a similar range |

| Boiling Point | ~285 °C | Predicted to be higher due to increased molecular weight and hydrogen bonding capability |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water.[6] | Predicted to have increased solubility in polar solvents, including water, due to the additional hydroxyl group. |

Potential Applications in Research and Development

The unique structural features of this compound suggest a multitude of potential applications across various scientific disciplines.

Pharmaceutical and Drug Development

-

Intermediate for Novel Therapeutics: The aldehyde functionality is a versatile handle for the synthesis of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds, many of which are known to possess a wide range of biological activities.

-

Prodrug Design: The primary hydroxyl group can be esterified with a drug molecule to create a prodrug. This can improve the drug's solubility, stability, and bioavailability. The ether linkage is generally stable in vivo, allowing for targeted release of the active compound.

Materials Science and Polymer Chemistry

-

Monomer for Specialty Polymers: The presence of two distinct functional groups (aldehyde and hydroxyl) allows this molecule to be used as an A-B type monomer in polymerization reactions. This could lead to the development of novel polyesters, polyacetals, and other polymers with unique properties. For instance, related benzaldehyde derivatives have been used to synthesize electrically conductive polyazomethines.[3]

Flavor and Fragrance Industry

-

Novel Flavoring Agent: Given its structural similarity to ethyl vanillin, it is plausible that this compound possesses interesting organoleptic properties. The hydroxyethoxy side chain could modulate the flavor profile, potentially leading to a new generation of vanilla-like flavorings with different nuances and stability characteristics.

Logical Pathway for Application Development

Caption: Potential application pathways for this compound.

Conclusion and Future Outlook

This compound represents a promising yet underexplored molecule with significant potential in diverse scientific fields. The synthetic protocol outlined in this guide, based on established chemical principles, provides a clear and actionable path for its preparation in a laboratory setting. The predicted physicochemical properties and potential applications in drug discovery, materials science, and the flavor industry underscore the need for further experimental investigation. As researchers continue to seek novel molecular scaffolds with unique functionalities, this compound stands out as a compelling candidate for future research and development endeavors.

References

-

PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414. PubChem. Available from: [Link]

-

BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity. BioCrick. Available from: [Link]

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

PubChem. 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde | C12H12O3 | CID 2068120. PubChem. Available from: [Link]

-

NIST. Benzaldehyde, 3-ethoxy-2-hydroxy-. NIST WebBook. Available from: [Link]

-

Chemical Synthesis Database. 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Chemical Synthesis Database. Available from: [Link]

-

PubMed Central. 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central. Available from: [Link]

-

Tin Hang Technology Limited. 8212760250 3-ethoxy-4-hydroxybenzaldehyde for synthesis. Tin Hang Technology Limited. Available from: [Link]

-

ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate. Available from: [Link]

-

PubChem. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679. PubChem. Available from: [Link]

-

ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. Available from: [Link]

Sources

- 1. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Theoretical Properties of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and materials science. This document provides a comprehensive overview of its theoretical properties, based on comparative analysis with structurally similar compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from well-characterized analogues to predict its physicochemical characteristics, spectral data, potential synthetic routes, and safety considerations. The insights presented herein are intended to serve as a foundational resource for researchers exploring the applications of this and related compounds.

Introduction and Chemical Identity

This compound is a derivative of benzaldehyde featuring both an ethoxy and a 2-hydroxyethoxy substituent on the aromatic ring. These functional groups are anticipated to significantly influence the molecule's reactivity, solubility, and potential biological activity. While direct experimental data for this compound is sparse in publicly available literature, its structural similarity to well-documented compounds such as 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) and various hydroxyethoxy-substituted benzaldehydes allows for the reliable prediction of its core properties.

Table 1: Chemical Identity and Predicted Physicochemical Properties

| Property | Predicted Value / Information | Basis for Prediction / Source |

| IUPAC Name | This compound | Standard nomenclature rules |

| Molecular Formula | C11H14O4 | Deduced from structure |

| Molecular Weight | 210.23 g/mol | Calculated from molecular formula |

| CAS Number | Not assigned or not readily available. | A specific CAS number for this compound was not found in major databases. A related compound, 3-(2-Hydroxyethoxy)benzaldehyde, has the CAS number 60345-97-3.[1] |

| Appearance | Predicted to be a white to off-white crystalline solid or powder. | Based on the appearance of similar benzaldehyde derivatives.[2] |

| Melting Point | Estimated to be in the range of 60-80 °C. | Interpolated from the melting point of Ethylvanillin (76 °C).[3] The additional hydroxyethoxy group may slightly alter this value. |

| Boiling Point | Predicted to be > 300 °C (with potential decomposition). | Extrapolated from related structures. |

| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, DMSO, and ethyl acetate.[4] Limited solubility in water is expected, though likely greater than that of Ethylvanillin due to the additional hydroxyl group. | Based on solubility data for Ethylvanillin and other substituted benzaldehydes.[3][4] |

Theoretical Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin), a readily available commercial starting material. The key transformation is a Williamson ether synthesis to introduce the 2-hydroxyethoxy group.

Proposed Synthesis Workflow

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde for the covalent labeling of proteins. We will delve into the underlying chemical principles, provide a detailed experimental protocol for a typical labeling reaction via reductive amination, and outline methods for the characterization and purification of the resulting protein conjugate. This guide is intended for researchers in academia and industry who require robust methods for modifying proteins for applications in diagnostics, therapeutics, and fundamental research.

Introduction: A Novel Aldehyde for Bioconjugation

This compound is an aromatic aldehyde that presents a unique opportunity for protein labeling. Its aldehyde functional group can react specifically with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, to form a stable covalent bond through reductive amination. The ethoxy and hydroxyethoxy moieties can potentially enhance the solubility and reduce aggregation of the labeled protein.

The strategic advantage of using an aldehyde-based labeling strategy lies in the formation of a stable secondary amine linkage, which is resistant to hydrolysis under physiological conditions. This contrasts with the often-reversible Schiff base intermediate, making for a durable and reliable protein conjugate.

The Chemistry of Reductive Amination

The core of this labeling strategy is the reductive amination reaction. This two-step process involves the initial formation of a Schiff base between the aldehyde group of this compound and a primary amine on the protein. This is followed by the reduction of the imine to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

The reaction is typically performed at a slightly acidic to neutral pH (pH 6-8) to facilitate both Schiff base formation and the selective reduction of the imine in the presence of the aldehyde.

Experimental Protocol: Labeling of a Model Protein (e.g., BSA)

This protocol provides a starting point for the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound. Optimization may be required for other proteins and specific applications.

3.1. Materials and Reagents

-

Bovine Serum Albumin (BSA)

-

This compound

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Dialysis tubing or desalting columns

-

Spectrophotometer

-

SDS-PAGE apparatus and reagents

-

Mass spectrometer (optional)

3.2. Step-by-Step Protocol

-

Protein Preparation: Prepare a solution of BSA in PBS at a concentration of 10 mg/mL.

-

Aldehyde Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine 1 mL of the BSA solution with a desired molar excess of the aldehyde reagent. A 20-fold molar excess is a good starting point.

-

Incubate the mixture at room temperature for 30 minutes with gentle shaking to allow for Schiff base formation.

-

-

Reduction:

-

Prepare a fresh 1 M stock solution of NaBH₃CN in water.

-

Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM.

-

Incubate the reaction at room temperature for 2 hours, or overnight at 4°C.

-

-

Quenching the Reaction: The reaction can be quenched by adding a small amount of Tris buffer to a final concentration of 50 mM, which will react with any remaining aldehyde.

-

Purification of the Labeled Protein:

-

Remove unreacted aldehyde and reducing agent by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.[1]

-

Characterization of the Labeled Protein

It is crucial to characterize the extent of labeling and the integrity of the protein conjugate.

4.1. SDS-PAGE Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight upon conjugation.[2][3]

-

Principle: The addition of the aldehyde label will result in a slight increase in the molecular weight of the protein, which can be observed as a shift in the band migration on an SDS-PAGE gel compared to the unlabeled protein control.[2][4]

-

Procedure: Run samples of the unlabeled BSA, the reaction mixture, and the purified labeled BSA on an SDS-PAGE gel. Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

-

Expected Results: A successful conjugation will show a band for the labeled protein that migrates slower than the unlabeled protein.[2]

| Sample | Expected Molecular Weight (kDa) | Observed Migration |

| Unlabeled BSA | ~66.5 | Standard migration |

| Labeled BSA | >66.5 | Slower migration |

4.2. Mass Spectrometry

For a more precise determination of the degree of labeling, mass spectrometry is the method of choice.[5][6][7]

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can resolve protein populations with different numbers of labels attached, providing a distribution of the labeling stoichiometry.[5][7]

-

Procedure: Analyze the purified labeled protein using a high-resolution mass spectrometer.

-

Expected Results: The mass spectrum will show a series of peaks, each corresponding to the protein with a different number of aldehyde molecules attached. This allows for the calculation of the average number of labels per protein.[5]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient molar excess of the aldehyde. | Increase the molar ratio of aldehyde to protein. |

| Inactive reducing agent. | Prepare a fresh solution of NaBH₃CN. | |

| Suboptimal pH for Schiff base formation. | Optimize the reaction pH (try a range from 6.0 to 8.0). | |

| Protein Precipitation | High concentration of DMSO from the aldehyde stock. | Keep the final DMSO concentration below 10% (v/v). |

| Protein instability under reaction conditions. | Reduce incubation time or temperature. Add stabilizing agents. | |

| Smeared Bands on SDS-PAGE | Heterogeneous labeling. | This is expected to some extent with lysine labeling. Optimize reaction conditions to favor a more homogenous product. |

| Protein aggregation. | Ensure proper purification and storage of the labeled protein. |

Conclusion

This compound offers a valuable tool for the covalent modification of proteins. The reductive amination strategy provides a robust and reliable method for creating stable protein conjugates. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to successfully label their proteins of interest and advance their research goals.

References

- Introduction of the Mass Spread Function for Characterization of Protein Conjugates | Analytical Chemistry - ACS Publications. (2011).

- Purification strategies to separate labeled from unlabeled proteins - Benchchem. (n.d.).

- How to confirm successful protein conjugation via SDS-PAGE - Benchchem. (n.d.).

- A Researcher's Guide to SDS-PAGE Analysis of Protein Conjugation - Benchchem. (n.d.).

- A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. (2025).

- Mass Spectrometry Analysis of Heavy-Labeled Proteins - News-Medical.Net. (2019).

- Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015).

Sources

Application Note: Mass Spectrometric Analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Abstract

This application note provides a comprehensive guide for the analysis of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using mass spectrometry, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and professionals in the fields of pharmaceutical development, flavor and fragrance analysis, and polymer chemistry, where this and structurally related compounds are of interest. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring both scientific integrity and practical applicability.

Introduction

This compound is an aromatic aldehyde with potential applications as a synthetic intermediate in various industries. Its structure, characterized by an ethoxy and a hydroxyethoxy group on a benzaldehyde core, suggests its utility in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the robust analysis of such compounds.[1][2][3][4][5][6][7] This note details the theoretical and practical considerations for developing a reliable LC-MS method for this analyte.

Physicochemical Properties and Predicted Mass Spectral Behavior

A thorough understanding of the analyte's properties is fundamental to method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₄ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| Monoisotopic Mass | 210.08921 Da | Calculated |

| Structure | ||

|

Due to the lack of direct experimental mass spectra for this compound in the public domain, its behavior under mass spectrometric conditions is predicted based on the known behavior of structurally similar compounds, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[8][9][10][11]

Ionization: Electrospray ionization (ESI) in positive ion mode is anticipated to be the most effective ionization technique for this molecule.[2][12][13] The presence of multiple oxygen atoms provides sites for protonation, leading to the formation of a prominent protonated molecule, [M+H]⁺, at m/z 211.0967. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also possible, depending on sample purity and the mobile phase composition.[14]

Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The fragmentation pathway is likely to involve the cleavage of the ether linkages.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible mass spectrometry results.[14][15][16][17]

Protocol 1: Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile.[16] Ensure complete dissolution, using sonication if necessary.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid). The concentration range should be appropriate for the expected sample concentrations and the sensitivity of the mass spectrometer.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The combination of liquid chromatography for separation and mass spectrometry for detection provides a powerful tool for the analysis of complex mixtures.[1][2][7]

Protocol 2: LC-MS Method

| Parameter | Condition | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent | Provides high-pressure capabilities for efficient separation. |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Offers good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution of the analyte. |

| Gradient | 10% B to 90% B over 10 minutes | A standard gradient to ensure elution of the analyte and cleaning of the column. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A typical injection volume for analytical LC-MS. |

| MS System | Agilent 6545XT AdvanceBio Q-TOF or equivalent | High-resolution mass spectrometer for accurate mass measurements. |

| Ionization Mode | ESI Positive | As discussed in Section 2. |

| Capillary Voltage | 3500 V | A typical voltage for stable electrospray. |

| Gas Temp. | 325 °C | Facilitates desolvation of the electrospray droplets.[12] |

| Drying Gas Flow | 8 L/min | |

| Nebulizer Gas | 35 psig | |

| Fragmentor Volt. | 175 V | A moderate voltage to promote ion transmission without excessive in-source fragmentation. |

| MS Scan Range | m/z 50 - 500 | To cover the expected mass of the parent ion and its fragments. |

| MS/MS Analysis | Targeted MS/MS of m/z 211.0967 | For structural confirmation and quantification. |

| Collision Energy | 10, 20, 40 eV | A range of collision energies should be evaluated to obtain a comprehensive fragmentation spectrum. |

Data Analysis and Expected Results

Data Acquisition and Processing: Data should be acquired in both full scan MS and targeted MS/MS modes. The full scan data will confirm the presence of the [M+H]⁺ ion with high mass accuracy. The MS/MS data will provide structural information through fragmentation.

Table 2: Predicted m/z Values for this compound and its Fragments

| Ion | Formula | Predicted m/z (Da) | Description |

| [M+H]⁺ | C₁₁H₁₅O₄⁺ | 211.0967 | Protonated Molecule |

| Fragment 1 | C₉H₁₁O₃⁺ | 167.0703 | Loss of C₂H₄O (ethylene oxide) |

| Fragment 2 | C₇H₇O₂⁺ | 123.0441 | Further loss of C₂H₄ (ethene) |

| Fragment 3 | C₇H₈O₃⁺ | 140.0468 | Loss of C₂H₅OH (ethanol) from a rearrangement |

Caption: A comprehensive workflow from sample preparation to data analysis.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, combined with the predicted fragmentation behavior, offer a solid starting point for method development and routine analysis. The principles and techniques described herein are widely applicable to other aromatic aldehydes and related compounds, underscoring the versatility of modern mass spectrometry in chemical analysis.

References

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?. Retrieved from [Link]

-

Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

- Uebori, M., & Imamura, K. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences, 20(10), 1459-1462.

- de Jager, L. S., Perfetti, G. A., & Diachenko, G. W. (2007). Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies.

-

Eurofins. (2021). Analysis of vanillin in food using LC-MS / MS. Retrieved from [Link]

- Wang, J., et al. (2020). Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. Food Additives & Contaminants: Part A, 37(10), 1649-1657.

-

ResearchGate. (n.d.). Analysis of Aliphatic and Aromatic Carbonyl Compounds in Ambient Air by LC/MS/MS. Retrieved from [Link]

- Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-1210.

-

ResearchGate. (n.d.). Determination of vanillin, ethyl vanillin, and coumarin in infant formula by liquid chromatography-quadrupole linear ion trap mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis. Retrieved from [Link]

-

PubMed. (2008). Detection limits of electron and electron capture negative ionization-mass spectrometry for aldehydes derivatized with o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride. Retrieved from [Link]

-

PubMed. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-ethoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

- 1. Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. Ethyl Vanillin [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3-エトキシ-4-ヒドロキシベンズアルデヒド ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

Application Note: Structural Elucidation of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using High-Resolution NMR Spectroscopy

Abstract

This application note provides a comprehensive protocol for the structural analysis and characterization of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for sample preparation, data acquisition, and spectral interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights to ensure accurate and reliable structural elucidation.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as a building block in the pharmaceutical and fragrance industries. Its precise molecular structure, containing multiple ether linkages and an aldehyde functional group, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the detailed structure of organic molecules in solution.[1][2][3] This document outlines a systematic NMR analysis workflow, explaining the causality behind experimental choices to ensure self-validating and trustworthy results.

Predicted Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for spectral assignment. The structure and atom numbering scheme for this compound are shown below.

Caption: Molecular structure and atom numbering.

I. Experimental Protocol: NMR Sample Preparation

High-quality data acquisition begins with meticulous sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Kimwipe or filter plug

Protocol:

-

Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended.[6]

-

Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules. However, the hydroxyl proton (-OH) may exchange with trace water or be broad. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the hydroxyl group, resulting in a sharper, more observable -OH signal. The choice of solvent affects chemical shifts.[7]

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration and Transfer: Place a small piece of Kimwipe or a pre-made filter plug into a Pasteur pipette. This will filter out any insoluble impurities.[8] Transfer the solution from the vial through the filtered pipette into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Quality Check: Visually inspect the sample. It should be a clear, particle-free solution.

II. Data Acquisition Workflow

The following workflow outlines the sequence of experiments for a comprehensive structural analysis.

Caption: Recommended NMR data acquisition workflow.

III. Spectral Interpretation and Predicted Data

The following sections detail the expected NMR signals based on the molecular structure. Chemical shifts (δ) are reported in parts per million (ppm).

A. ¹H NMR Spectrum Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin splitting).[9]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comments |

| H₇ (Aldehyde) | 9.8 - 9.9 | Singlet (s) | 1H | Aldehydic protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| H₂, H₆, H₅ | 6.9 - 7.5 | Doublet (d), Doublet of Doublets (dd) | 1H each | These aromatic protons resonate in the characteristic downfield region.[10] H₂ and H₆ are ortho to the electron-withdrawing aldehyde group and will be the most downfield.[11] H₅ is ortho to two electron-donating alkoxy groups and will be the most upfield. Splitting patterns will arise from coupling to adjacent aromatic protons. |

| H₈ (O-CH₂ -CH₃) | 4.1 - 4.3 | Quartet (q) | 2H | This methylene group is deshielded by the adjacent oxygen atom. It is split into a quartet by the three neighboring H₉ protons. |

| H₁₀ (O-CH₂ -CH₂OH) | 4.1 - 4.3 | Triplet (t) | 2H | Deshielded by the adjacent aromatic oxygen. Split into a triplet by the two neighboring H₁₁ protons. |

| H₁₁ (OCH₂-CH₂ OH) | 3.9 - 4.1 | Triplet (t) | 2H | Deshielded by the adjacent hydroxyl group. Split into a triplet by the two neighboring H₁₀ protons. |

| H₉ (OCH₂-CH₃ ) | 1.4 - 1.6 | Triplet (t) | 3H | A typical upfield signal for an aliphatic methyl group. Split into a triplet by the two neighboring H₈ protons. |

| OH | Variable | Singlet (s, broad) | 1H | The chemical shift is concentration and solvent-dependent. In DMSO-d₆, it will be a sharper singlet. In CDCl₃, it may be broad or exchange with residual water. |

B. ¹³C NMR Spectrum Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[12]

| Carbon Label | Predicted δ (ppm) | Rationale & Comments |

| C₇ (CHO) | 190 - 193 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[13] |

| C₁, C₃, C₄ | 145 - 155 | Aromatic carbons attached to oxygen atoms (C₃, C₄) and the aldehyde group (C₁) are deshielded and appear in this range. |

| C₂, C₅, C₆ | 110 - 130 | Aromatic carbons bearing hydrogen atoms. Their exact shifts are influenced by the electronic effects of the substituents.[14][15] |

| C₈ (O-C H₂-CH₃) | 64 - 66 | Aliphatic carbon attached to an electronegative oxygen atom. |

| C₁₀ (O-C H₂-CH₂OH) | 68 - 70 | Aliphatic carbon attached to the aromatic oxygen, typically slightly more downfield than C₈. |

| C₁₁ (OCH₂-C H₂OH) | 60 - 63 | Aliphatic carbon attached to the hydroxyl group. |

| C₉ (OCH₂-C H₃) | 14 - 16 | Typical upfield chemical shift for an aliphatic methyl carbon. |

C. DEPT-135 Experiment

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating carbon types.[16][17][18]

-

Positive Signals: CH₃ and CH carbons.

-

Negative Signals: CH₂ carbons.

-

Absent Signals: Quaternary carbons (Cq) and the C=O carbon.

Based on the DEPT-135 spectrum, C₉ (CH₃) and the aromatic C₂, C₅, C₆ (CH) will appear as positive peaks. The aliphatic C₈, C₁₀, C₁₁ (CH₂) will appear as negative peaks.[19][20] The quaternary aromatic carbons (C₁, C₃, C₄) and the aldehyde carbon (C₇) will be absent.

IV. 2D NMR for Unambiguous Assignments

For complex molecules, 2D NMR experiments are indispensable for confirming structural connectivity.[21]

A. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other (typically through 2-3 bonds).[22][23][24] Cross-peaks will appear between coupled protons.

-

Expected Correlations:

-

H₈ will show a cross-peak with H₉.

-

H₁₀ will show a cross-peak with H₁₁.

-

Correlations between adjacent aromatic protons (e.g., H₅ with H₆) will confirm their relative positions.

-

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[21][22][25] This is the most definitive method for assigning protonated carbons.

-

Expected Correlations:

-

The proton signal at ~9.8 ppm (H₇) will correlate with the carbon signal at ~191 ppm (C₇).

-

The quartet at ~4.2 ppm (H₈) will correlate with the carbon at ~65 ppm (C₈).

-

The triplet at ~1.5 ppm (H₉) will correlate with the carbon at ~15 ppm (C₉).

-

Each aromatic proton signal will correlate with its corresponding aromatic carbon signal in the 110-130 ppm range.

-

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural elucidation of this compound. By following the detailed protocols and interpretive guidelines presented in this note, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

Sample Preparation. University of Ottawa, NMR Facility. [Link]

-

13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

-

DEPT-135 Definition. Fiveable. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. [Link]

-

DEPT | NMR Core Facility. Columbia University. [Link]

-

Proton chemical shifts in NMR. Part 14. RSC Publishing. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Glasgow. [https://www.chem.gla.ac.uk/teaching/level2/Med-Chem/2H-Med-Chem-2016_files/Appendix VI NMR.pdf]([Link] VI NMR.pdf)

-

Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Chemical Shifts in Proton NMR Spectroscopy. Lumen Learning. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

-

6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). Human Metabolome Database. [Link]

-

3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem. [Link]

-

Benzaldehyde, 3-ethoxy-2-hydroxy-. NIST WebBook. [Link]

-

3-Ethoxy-4-hydroxybenzaldehyde. BioCrick. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. web.uvic.ca [web.uvic.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. emerypharma.com [emerypharma.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Purification of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde

Document ID: ANP-210-01A

Abstract: This document provides detailed application notes and standardized protocols for the purification of 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde (CAS No. 91123-08-9), a key intermediate in pharmaceutical and fine chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot effectively. Methodologies covered include recrystallization and column chromatography, with a focus on achieving high purity suitable for downstream applications.

Introduction and Compound Profile

This compound is an aromatic aldehyde possessing functional groups that make it a versatile building block. The purity of this intermediate is paramount, as contaminants can lead to side reactions, lower yields, and the introduction of impurities in the final active pharmaceutical ingredient (API) or fine chemical. This guide details robust methods for its purification, ensuring lot-to-lot consistency and adherence to stringent quality standards.

The structure of this compound incorporates an aldehyde, an ether, and a primary alcohol. These functional groups dictate its solubility and reactivity, forming the basis for the purification strategies outlined below. Its structural similarity to Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) allows for the adaptation of established purification techniques for that well-studied molecule.[1][2]

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) |

| CAS Number | 91123-08-9 | 121-32-4 |

| Molecular Formula | C₁₁H₁₄O₄[3] | C₉H₁₀O₃ |

| Molecular Weight | 210.23 g/mol [3] | 166.17 g/mol |

| Boiling Point | 372.3±27.0 °C (Predicted)[3] | Not specified |

| Melting Point | Not specified | 74-80 °C[4] |

| Appearance | Likely a white to off-white solid | White crystals or powder[4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone)[5] | Soluble in organic solvents, with specific data for recrystallization from Ethanol/Water[1] |

Method Selection: A Logic-Driven Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a decision-making workflow for selecting the appropriate technique.

Caption: Decision workflow for purification method selection.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids, particularly when the initial purity is relatively high (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal recrystallization solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Given the compound's polarity (due to the hydroxyl and aldehyde groups), polar protic and aprotic solvents are good starting points. A solvent-pair system is often effective for compounds like this.[6]

Table 2: Recommended Solvents for Screening

| Solvent System | Type | Rationale |

| Ethanol/Water | Solvent Pair | Excellent for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in cold water. This system is documented for the closely related Ethylvanillin.[1] |

| Isopropanol | Single Solvent | A moderately polar alcohol that often provides good solubility differentials. |

| Ethyl Acetate/Hexane | Solvent Pair | A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (anti-solvent). This is effective for removing both more polar and less polar impurities.[6] |

| Toluene | Single Solvent | A non-polar aromatic solvent that can be effective for purifying compounds with aromatic character, often yielding high-quality crystals. |

Step-by-Step Protocol for Recrystallization (Ethanol/Water System)

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

-

Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.

-

Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of precipitated product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of the purified product should be sharp.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is the method of choice for purifying complex mixtures, oily products, or when impurities have similar solubility profiles to the target compound, making recrystallization ineffective.[7] The separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).

Rationale and System Selection

This compound is a polar molecule. Therefore, normal-phase chromatography using silica gel as the stationary phase is appropriate. The mobile phase will typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

-

Stationary Phase: Silica Gel (60 Å, 230-400 mesh) is standard.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. A target Rf value of 0.25-0.35 for the product spot is ideal for good separation.

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography

-

TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurities, with an Rf of ~0.3 for the product.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the determined mobile phase. If impurities are close to the product spot on the TLC, a shallow gradient elution (gradually increasing the percentage of ethyl acetate) will provide better resolution.[6] A typical gradient might be from 10% to 30% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC by spotting every few fractions.

-

Product Isolation: Once the fractions containing the pure product are identified, combine them in a round-bottom flask.

-

Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Purity Assessment and Characterization

Post-purification, the identity and purity of the compound must be verified.

-

Thin Layer Chromatography (TLC): A single spot should be observed in the purified sample, ideally with no co-eluting impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common system for analyzing benzaldehyde derivatives.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any residual impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

Table 3: Common Purification Issues and Solutions

| Issue | Possible Cause | Recommended Solution |